2-Chloro-N-(2,4-dichlorophenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

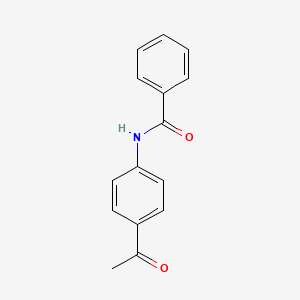

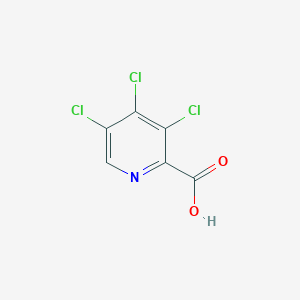

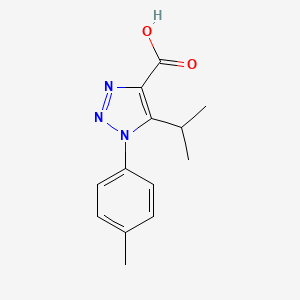

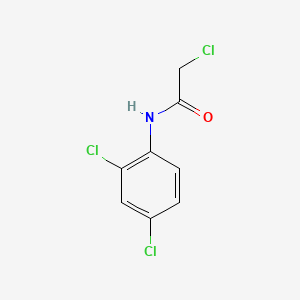

2-Chloro-N-(2,4-dichlorophenyl)acetamide is a chemical compound with the CAS Number: 6974-56-7 . It has a linear formula of C8H6Cl3NO .

Molecular Structure Analysis

The molecular structure of 2-Chloro-N-(2,4-dichlorophenyl)acetamide consists of a central acetamide group (CH3CONH-) bonded to a 2,4-dichlorophenyl group and a chlorine atom . The InChI code for this compound is 1S/C8H6Cl3NO/c9-4-8(13)12-7-2-1-5(10)3-6(7)11/h1-3H,4H2,(H,12,13) .Physical And Chemical Properties Analysis

The molecular weight of 2-Chloro-N-(2,4-dichlorophenyl)acetamide is 238.5 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I found.Wissenschaftliche Forschungsanwendungen

Application in Chemical Crystallography

- Field : Chemical Crystallography .

- Summary : “2-Chloro-N-(2,4-dinitrophenyl)acetamide” was synthesized and characterized using various techniques such as NMR spectroscopy, ESI–MS, X-ray crystallography, and elemental analysis .

- Methods : The compound was synthesized and its structure was analyzed using X-ray crystallography. The optical properties of the compound in various solvents were investigated using UV–vis spectrophotometry .

- Results : The compound exhibited solvatochromic effects upon varying the polarity of the solvent. Time-dependent DFT calculations suggest that the deprotonation process occurs in polar solvents such as DMF .

Application in General Chemistry

- Field : General Chemistry .

- Summary : The compound “N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidine-1-yl]acetamide” was synthesized, which is a derivative of "2-Chloro-N-(2,4-dichlorophenyl)acetamide" .

- Methods : The compound was synthesized in two steps. Initially, the intermediate 6-methyl-3-(thietan-3-yl)pyrimidine-2,4(1H,3H)-dione was obtained by the reaction of 6-methyluracil with chloromethylthiiran. The reaction of this derivative with N-(2,6-dichlorophenyl)-2-chloroacetamide gave the final acetamide .

- Results : The structure of the final acetamide was confirmed by 1H NMR and IR spectroscopy and clearly proved by X-ray diffraction analysis .

Application in Pharmaceutical Chemistry

- Field : Pharmaceutical Chemistry .

- Summary : A six-step continuous-flow synthesis of the classic nonsteroidal anti-inflammatory drug diclofenac sodium through a cascade etherification/Smiles rearrangement strategy starting from commercially available aniline and chloroacetic acid has been successfully developed . The current industrial batch synthesis of diclofenac sodium uses 2,6-dichloro-N-phenylaniline as a key intermediate .

- Methods : The synthesis involves a challenging and unprecedented etherification/Smiles rearrangement cascade reaction of 2-chloro-N-phenylacetamide and 2,6-dichlorophenol to give N-(2,6-dichlorophenyl)-2-hydroxy-N-phenylacetamide operated with precisely controlled reaction conditions .

- Results : Diclofenac sodium was obtained in 63% overall yield in a total reaction time of 205 min, with an average yield of above 90% for each step .

Application in Spectroscopy

- Field : Spectroscopy .

- Summary : The compound “Acetamide, N-(2,4-dichlorophenyl)-” has been studied using various spectroscopic techniques .

- Methods : The structure of the compound was confirmed by 1H NMR and IR spectroscopy . The gas phase ion energetics data and mass spectrum (electron ionization) were also obtained .

- Results : The ionization energy determinations and appearance energy determinations were reported .

Application in Medicinal Chemistry

- Field : Medicinal Chemistry .

- Summary : A series of phenoxy oxazolines, which are derivatives of phenoxy acetamide, were synthesized . These compounds were synthesized starting with substituted phenols and chloroacetic acid in the presence of acetone and anhydrous potassium carbonate .

- Methods : The synthesis involved the reaction of substituted phenols with chloroacetic acid to afford substituted phenoxy acetic acids. These phenoxy acetic acids were then subjected to microwave irradiation with ethanolamine to obtain the final phenoxy oxazolines .

- Results : The synthesized phenoxy oxazolines were studied for their potential as therapeutic candidates .

Application in Spectroscopy

- Field : Spectroscopy .

- Summary : The compound “Acetamide, N-(2,4-dichlorophenyl)-” has been studied using various spectroscopic techniques .

- Methods : The structure of the compound was confirmed by 1H NMR and IR spectroscopy . The gas phase ion energetics data and mass spectrum (electron ionization) were also obtained .

- Results : The ionization energy determinations and appearance energy determinations were reported .

Eigenschaften

IUPAC Name |

2-chloro-N-(2,4-dichlorophenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl3NO/c9-4-8(13)12-7-2-1-5(10)3-6(7)11/h1-3H,4H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRUAPYSYOURFRC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)NC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70280216 |

Source

|

| Record name | 2-Chloro-N-(2,4-dichlorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70280216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-N-(2,4-dichlorophenyl)acetamide | |

CAS RN |

6974-56-7 |

Source

|

| Record name | 2-Chloro-N-(2,4-dichlorophenyl)acetamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15930 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-N-(2,4-dichlorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70280216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.